molecular formula C20H19N3OS B2554149 N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide CAS No. 2034542-43-1

N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide

Cat. No.: B2554149
CAS No.: 2034542-43-1
M. Wt: 349.45
InChI Key: VUACNQJVOPLWGD-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide is a complex organic compound that features a bipyridine moiety linked to a phenylthio-substituted propanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling.

    Attachment of the phenylthio group: This step often involves the nucleophilic substitution of a halogenated propanamide with a thiophenol derivative.

    Final assembly: The bipyridine and phenylthio-propanamide fragments are then linked through a suitable amide bond formation reaction, such as using carbodiimide coupling agents.

Industrial Production Methods

While specific industrial methods for producing N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bipyridine moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting metal-dependent enzymes.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide largely depends on its application:

    In coordination chemistry: Acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the bipyridine moiety.

    In biological systems: May inhibit or activate metal-dependent enzymes by binding to the metal ion in the active site, thereby affecting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used widely in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.

    Phenylthioacetamide: A related compound with a phenylthio group attached to an amide.

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide is unique due to its combination of a bipyridine moiety and a phenylthio-substituted propanamide. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler bipyridine or phenylthio compounds.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-20(9-12-25-18-6-2-1-3-7-18)23-14-16-8-11-22-19(13-16)17-5-4-10-21-15-17/h1-8,10-11,13,15H,9,12,14H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUACNQJVOPLWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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